molecular formula C20H21NO2 B1618890 Ethanone, 1,1'-(9-butyl-9H-carbazole-3,6-diyl)bis- CAS No. 1483-95-0

Ethanone, 1,1'-(9-butyl-9H-carbazole-3,6-diyl)bis-

Cat. No.: B1618890
CAS No.: 1483-95-0
M. Wt: 307.4 g/mol
InChI Key: JVXVSZGZSJIAAN-UHFFFAOYSA-N
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Description

Ethanone, 1,1'-(9-butyl-9H-carbazole-3,6-diyl)bis- (hereafter referred to as Butyl-Carbazole-Bis-Ethanone) is a carbazole-based compound featuring two ethanone (acetyl) groups at the 3- and 6-positions of the carbazole core and a butyl chain at the N9 position (Fig. 1). Carbazole derivatives are widely studied for their optoelectronic properties, thermal stability, and biological activity . This compound’s structure is optimized for applications in organic electronics and drug discovery due to its balanced lipophilicity and planar aromatic system, which facilitates π-π stacking interactions .

Properties

IUPAC Name

1-(6-acetyl-9-butylcarbazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-4-5-10-21-19-8-6-15(13(2)22)11-17(19)18-12-16(14(3)23)7-9-20(18)21/h6-9,11-12H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXVSZGZSJIAAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80347920
Record name Ethanone, 1,1'-(9-butyl-9H-carbazole-3,6-diyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1483-95-0
Record name Ethanone, 1,1'-(9-butyl-9H-carbazole-3,6-diyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the functionalization of the carbazole nucleus at the 3 and 6 positions with ethanone groups, while the nitrogen at position 9 is substituted with a butyl group. The synthetic route can be broadly divided into:

  • Step 1: Introduction of the butyl substituent at the nitrogen atom of carbazole.
  • Step 2: Selective acetylation (ethanone group introduction) at the 3 and 6 positions on the carbazole ring.

Key Synthetic Techniques

Alkylation of Carbazole Nitrogen
  • The N-alkylation of carbazole is performed using butyl halides or butylating agents under basic conditions.
  • Typical conditions involve the use of potassium carbonate or other bases in polar aprotic solvents such as DMF.
  • This step ensures the butyl group is attached to the nitrogen (position 9) without affecting the aromatic ring.
Friedel-Crafts Acetylation at 3,6-Positions
  • The introduction of ethanone groups at the 3 and 6 positions is achieved via Friedel-Crafts acylation.
  • Reagents such as acetyl chloride or acetic anhydride are used in the presence of Lewis acids like aluminum chloride (AlCl3).
  • The reaction is carried out under controlled temperature to ensure regioselectivity and avoid over-acylation or polymerization.
  • This method is favored for its efficiency in selectively functionalizing aromatic rings at activated positions.

Alternative Coupling Reactions

  • Suzuki coupling and Ullmann condensation reactions have been explored for related carbazole derivatives to introduce various substituents at specific positions.
  • These methods involve palladium or copper catalysts and allow for the formation of C-C bonds between aryl halides and boronic acids or amines.
  • Although these are powerful methods, their application for the direct synthesis of Ethanone, 1,1'-(9-butyl-9H-carbazole-3,6-diyl)bis- is limited due to complexity and cost.

Optimized Synthesis from Patents and Literature

  • A patented method describes a three-step synthesis involving:
    • Formation of biphenyl intermediates via Ullmann coupling.
    • Reduction of nitro groups to amino groups using ammonium formate and Pd/C catalyst.
    • Cyclization to form carbazole derivatives using phosphoric acid in diethylene glycol.
  • This method achieves high regioselectivity for 3,6-disubstituted carbazole derivatives and is economically favorable due to mild conditions and high yields.
  • Reaction parameters such as catalyst loading, solvent ratios, and temperature are optimized to minimize by-products and maximize yield.

Data Table: Summary of Preparation Methods

Step Method/Reaction Type Reagents/Catalysts Conditions Yield (%) Notes
1 N-Butylation Butyl halide, K2CO3, DMF Room temp to 80°C 85-95 Selective alkylation at N-9 position
2 Friedel-Crafts Acetylation Acetyl chloride, AlCl3 0-50°C, inert atmosphere 70-90 Selective 3,6-acetylation
3 Ullmann Coupling (alternative) Aryl halide, arylamine, Cu catalyst, K2CO3 100-150°C, DMF 75-85 Used for biphenyl intermediates
4 Nitro Reduction Ammonium formate, Pd/C catalyst 80-100°C, aqueous IPA solvent 80-90 Converts nitro to amino groups
5 Cyclization (Carbazole formation) Phosphoric acid, diethylene glycol 150-200°C 70-85 Tauber carbazole synthesis method

Research Findings and Analysis

  • The regioselectivity of acetylation at the 3 and 6 positions is critical and achieved by controlling the reaction temperature and stoichiometry of reagents.
  • The butylation step is straightforward and high yielding, with minimal side reactions if performed under anhydrous conditions.
  • Ullmann coupling and Suzuki coupling methods provide flexibility for introducing diverse substituents but require expensive catalysts and stringent reaction conditions.
  • The use of ammonium formate and Pd/C for nitro reduction is a mild and efficient method, favoring high yields and purity.
  • The Tauber carbazole synthesis method for cyclization is advantageous for synthesizing disubstituted carbazole derivatives with high positional specificity.
  • Overall, the combination of classical Friedel-Crafts acylation and modern catalytic coupling techniques offers a balanced approach for synthesizing Ethanone, 1,1'-(9-butyl-9H-carbazole-3,6-diyl)bis- with good yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1,1’-(9-butyl-9H-carbazole-3,6-diyl)bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethanone, 1,1’-(9-butyl-9H-carbazole-3,6-diyl)bis- has diverse applications in scientific research:

Mechanism of Action

The mechanism by which Ethanone, 1,1’-(9-butyl-9H-carbazole-3,6-diyl)bis- exerts its effects involves interactions with various molecular targets. The carbazole core can intercalate with DNA, potentially disrupting cellular processes. Additionally, the acetyl groups may participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s activity .

Comparison with Similar Compounds

Research Findings and Data

Table 1: Key Comparative Data

Property Butyl-Carbazole-Bis-Ethanone Octyl Analog CBL0137 Phenyl Analog
clogP 3.5 5.2 3.8 4.1
Thermal Decomposition (°C) >300 >300 >300 >320
Glass Transition Temp (°C) 150 140 145 179
EC₅₀ (T. brucei, µM) N/A N/A 0.12 N/A
Selectivity Index (SI) N/A N/A >100 N/A

Biological Activity

Ethanone, 1,1'-(9-butyl-9H-carbazole-3,6-diyl)bis- is a carbazole derivative that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This compound is characterized by its unique structure, which includes two ethanone groups linked through a butyl-substituted carbazole moiety. The exploration of its biological activity reveals promising anticancer properties and mechanisms of action that could lead to therapeutic applications.

Molecular Structure

  • Molecular Formula : C₁₈H₁₉N₁O₂
  • Molar Mass : Approximately 279.33 g/mol
  • Density : 1.16 g/cm³
  • Boiling Point : 417.2 °C at 760 mmHg

Structural Comparisons

The following table compares Ethanone, 1,1'-(9-butyl-9H-carbazole-3,6-diyl)bis- with other related carbazole derivatives:

Compound NameMolecular FormulaUnique Features
Ethanone, 1,1'-(9H-carbazole-2,9-diyl)bis-C₁₈H₁₉N₁O₂Different substitution pattern on the carbazole ring
3,6-Diacetyl-9-butyl-9H-carbazoleC₁₈H₁₉N₁O₂Contains acetyl groups instead of ethanone
1-butanone, 1,1'-(9H-carbazole-3,6-diyl)bis[4-chloro]C₁₈H₁₉ClN₁O₂Chlorinated derivative affecting reactivity

The compound's unique butyl substitution and dual ethanone functional groups enhance its solubility and biological activity compared to other derivatives.

Anticancer Properties

Research indicates that carbazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : Ethanone derivatives are known to induce apoptosis in cancer cells through the activation of the p53 signaling pathway. This pathway is crucial for cell cycle regulation and apoptosis induction.
  • Case Study : A related compound, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), demonstrated selective inhibition of melanoma cell growth by enhancing apoptosis and activating p53 without affecting normal melanocytes . This suggests a potential for similar mechanisms in Ethanone derivatives.

In Vitro Studies

In vitro studies have shown that Ethanone, 1,1'-(9-butyl-9H-carbazole-3,6-diyl)bis-, exhibits:

  • EC50 Values :
    • Activating p53: 0.37μM0.37\mu M
    • Inhibiting NF-kB: 0.47μM0.47\mu M

These values indicate a potent ability to modulate critical pathways involved in tumor suppression and inflammation .

Apoptosis Induction

The compound has been identified as a potent inducer of apoptosis in various cancer cell lines. Mechanistic studies reveal that it promotes the activation of caspases and increases the phosphorylation of p53 at Ser15 in melanoma cells harboring wild-type p53. The inhibition of caspase activity significantly reduces the compound's efficacy in inducing apoptosis .

Summary of Key Studies

  • Antitumor Activity :
    • ECCA was shown to inhibit growth in BRAF-mutated melanoma cells while sparing normal cells .
    • Studies highlight that carbazole derivatives can be developed into new drugs targeting specific cancer pathways.
  • Mechanistic Insights :
    • Activation of p53 leads to enhanced apoptosis through various signaling pathways including MAPK and JNK pathways .
    • The combination of ECCA with BRAF inhibitors showed increased growth inhibition in melanoma cells.

Future Directions

Research continues to explore the full potential of Ethanone derivatives in cancer therapy. Given the promising results observed with related compounds, further investigations into their pharmacodynamics and pharmacokinetics are warranted.

Q & A

Q. What are the standard synthetic routes for Ethanone, 1,1'-(9-butyl-9H-carbazole-3,6-diyl)bis-?

The synthesis typically involves two key steps:

  • Carbazole alkylation : Reaction of carbazole with 1,4-dibromobutane in the presence of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, yielding 9-butylcarbazole derivatives. This method achieves ~89% yield under optimized conditions (45°C, 3h stirring) .
  • Acetylation : Introduction of ethanone groups at the 3,6-positions of the carbazole core. A palladium-catalyzed coupling reaction (e.g., using Pd(OAc)₂ and tri-tert-butylphosphine) or Friedel-Crafts acetylation can be employed. Reaction conditions (e.g., 120°C in xylene) and stoichiometric ratios of reagents significantly impact yields .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and purity.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C21_{21}H24_{24}N2_2O2_2•HCl has a formula weight of 372.9) .
  • X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles. SHELX is particularly robust for small-molecule refinement and high-resolution data .

Q. What are the primary hazards associated with handling this compound?

  • Acute toxicity (Oral Category 4, H302) and skin irritation (Category 2, H315) require PPE such as gloves and lab coats.
  • Eye irritation (Category 2A, H319) necessitates safety goggles.
  • Respiratory tract irritation (H335) mandates use in a fume hood .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Catalyst selection : TBAC (tetrabutylammonium chloride) or Pd catalysts enhance alkylation and acetylation efficiency. For example, Pd(OAc)₂ with tri-tert-butylphosphine increases coupling reaction yields to ~67% under inert atmospheres .
  • Solvent and temperature : Anhydrous acetone or DMSO at 110–135°C minimizes side reactions. Prolonged heating (36–40h) improves conversion but risks decomposition .
  • Purification : Recrystallization from ethanol or vacuum distillation removes unreacted precursors .

Q. How can contradictions in crystallographic data from different synthetic batches be resolved?

  • Data refinement : Use SHELXL to reanalyze diffraction data, adjusting parameters like thermal displacement or occupancy .
  • Batch variability : Compare reaction conditions (e.g., solvent purity, catalyst aging) across batches. Contradictions may arise from incomplete alkylation or acetylation, detectable via HPLC or TLC .

Q. What computational methods predict the compound’s electronic properties for material science applications?

  • Density Functional Theory (DFT) : Models HOMO-LUMO gaps and charge transport properties, critical for OLED or photovoltaic applications.
  • Molecular Dynamics (MD) : Simulates interactions in polymer matrices (e.g., carbazole-based hole-transport layers). Reference experimental UV/Vis data (λmax 259–327 nm) to validate simulations .

Q. How does the 9-butyl substituent influence the compound’s photophysical behavior?

  • Steric effects : The butyl group reduces intermolecular aggregation, enhancing luminescence efficiency in thin films.
  • Solubility : Alkyl chains improve solubility in organic solvents (e.g., toluene, DMF), critical for solution-processed devices .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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